6-Bromo-4-methoxy-indan-1-one
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Overview
Description
6-Bromo-4-methoxy-indan-1-one: is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of bromine and methoxy groups on the indanone structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-indan-1-one typically involves the bromination of 4-methoxy-indan-1-one. One common method is the reaction of 4-methoxy-indan-1-one with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methoxy-indan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 6-substituted-4-methoxy-indan-1-one derivatives.
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 6-bromo-4-methoxy-indan-1-ol.
Scientific Research Applications
Chemistry: 6-Bromo-4-methoxy-indan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indanone derivatives with potential biological activities .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, anticancer, and antiviral agents in preclinical studies .
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-indan-1-one and its derivatives involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-Methoxy-indan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-indan-1-one: Lacks the methoxy group, affecting its chemical properties and applications.
6-Bromo-4-hydroxy-indan-1-one:
Uniqueness: 6-Bromo-4-methoxy-indan-1-one is unique due to the presence of both bromine and methoxy groups on the indanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
LCPNNSBKYNHHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCC2=O)Br |
Origin of Product |
United States |
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